molecular formula C14H9F3N4S B1388492 5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine CAS No. 1211363-16-4

5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B1388492
CAS No.: 1211363-16-4
M. Wt: 322.31 g/mol
InChI Key: HWJXEOYVIHLCJY-UHFFFAOYSA-N
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Description

5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring, a trifluoromethyl-substituted phenyl group, and a thiazole ring, making it a molecule of interest due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine typically involves multi-step organic synthesis. One common method includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction under basic conditions.

    Pyrimidine Ring Introduction: The pyrimidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with the thiazole intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often used for substitution reactions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield thiazole sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound’s unique structural features make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-(4-pyrimidinyl)-N-phenyl-1,3-thiazol-2-amine: Lacks the trifluoromethyl group, resulting in different biological activity and physicochemical properties.

    5-(4-pyrimidinyl)-N-[4-(methyl)phenyl]-1,3-thiazol-2-amine:

Uniqueness

The presence of the trifluoromethyl group in 5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine significantly enhances its chemical stability, lipophilicity, and biological activity compared to similar compounds. This makes it a valuable molecule in various fields of research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better exploit its potential in developing new technologies and therapeutic agents.

Properties

IUPAC Name

5-pyrimidin-4-yl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4S/c15-14(16,17)9-1-3-10(4-2-9)21-13-19-7-12(22-13)11-5-6-18-8-20-11/h1-8H,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJXEOYVIHLCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC=C(S2)C3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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